Octadecylphosphocholine

Description

Historical Context and Discovery of Alkylphosphocholines (APCs) in Research

The discovery and development of alkylphosphocholines (APCs) emerged from interdisciplinary research efforts aimed at identifying new classes of substances for cancer treatment. nih.gov Initial investigations in the 1980s focused on tumor-growth-inhibiting ether-lysolecithins. nih.govmdpi.com Through systematic studies to understand the minimal structural requirements for antineoplastic activity, researchers identified APCs as a new class of compounds with a novel mechanism of action. nih.gov Unlike many contemporary antitumor drugs that target the cell nucleus, APCs were found to act on the cell membrane. nih.govresearchgate.net

This line of research led to the synthesis of hexadecylphosphocholine (miltefosine), which became the most promising early candidate of this group. researchgate.net The development of APCs was driven by the goal of creating molecular structures that were more effective against tumors and less toxic to the organism. nih.gov These synthetic analogues of lysophosphatidylcholine (B164491) were recognized for their anticancer properties, which spurred further investigation into their potential applications. researchgate.net Initially developed for their antineoplastic capabilities, the therapeutic potential of APCs was later found to extend to other areas, including antiprotozoal applications. mdpi.com

Significance of Octadecylphosphocholine as a Research Compound

This compound (ODPC) holds particular significance as a research compound due to the properties of its long alkyl chain. It serves as a fundamental structure for the development of more complex analogues used in advanced biomedical research. mdpi.com A key characteristic that makes ODPC and its derivatives valuable is their selective uptake and prolonged retention in malignant cells compared to normal, healthy cells. mdpi.comwisc.edu This cancer-selective accumulation is attributed to the interaction of these compounds with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids and are found in greater abundance on the surface of cancer cells. mdpi.com

This inherent tumor-avidity allows researchers to use ODPC derivatives as model compounds for studying the behavior of alkylphosphocholines and understanding the mechanisms of selective uptake by cancer cells. The unique properties of these compounds are instrumental in the development of targeted drug delivery systems and advanced diagnostic and therapeutic agents. wisc.edu For instance, the modification of the this compound structure, such as by adding a radioiodinated phenyl group, has created agents with significant potential in oncology. mdpi.comscielo.org.pe

Structural Classification and Nomenclature within Phospholipid Derivatives

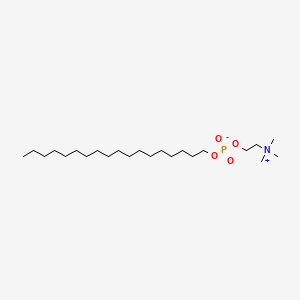

This compound is structurally classified as an alkylphosphocholine, a type of synthetic phospholipid derivative. researchgate.net Phospholipids (B1166683) are a broad class of lipids that form the main components of cell membranes. creative-proteomics.combiomolther.org They are generally amphipathic, possessing a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. creative-proteomics.com

This compound fits within the glycerophospholipid subclass, although it notably lacks the glycerol (B35011) backbone that characterizes many naturally occurring phospholipids. ophthalmolscience.comalevelbiology.co.uk Its structure consists of a long, unbranched 18-carbon alkyl chain (the octadecyl group), which forms the hydrophobic tail. This tail is attached to a polar phosphocholine (B91661) head group, which is zwitterionic, containing both a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group (choline). ophthalmolscience.comnih.gov

The systematic IUPAC name for this compound is octadecyl 2-(trimethylazaniumyl)ethyl phosphate . nih.gov It is also known by several synonyms in academic literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | octadecyl 2-(trimethylazaniumyl)ethyl phosphate nih.gov |

| CAS Number | 65956-63-0 nih.gov |

| Molecular Formula | C23H50NO4P nih.gov |

| Synonyms | N-Octadecylphosphocholine, ODPC, Octadecylphosphorylcholine nih.govchemsrc.com |

Overview of Key Academic Research Trajectories

Academic research involving this compound and its derivatives has primarily followed several key trajectories, largely centered on oncology.

Cancer Imaging and Diagnostics: A significant area of research has been the development of tumor-imaging agents. By modifying the this compound scaffold, researchers have created potent diagnostic tools. A leading example is 18-(p-iodophenyl)octadecyl phosphocholine , an analogue where a radioiodinated phenyl group is attached to the end of the alkyl chain. mdpi.comwisc.edu When labeled with a positron-emitting isotope like iodine-124, this compound (referred to as [¹²⁴I]I-NM404 or CLR1404) functions as a PET imaging agent. mdpi.comnih.gov Its selective accumulation and prolonged retention in a wide variety of cancer models allow for clear visualization of primary and metastatic tumors. mdpi.comwisc.edu

Therapeutic Applications: The same principle of tumor-selective uptake that makes ODPC analogues useful for imaging also makes them candidates for targeted cancer therapy. This dual-purpose potential is explored in the field of "theranostics," where a single agent can be used for both diagnosis and treatment. mdpi.com When the iodinated analogue is labeled with a therapeutic radioisotope, it can deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue. scielo.org.pe Research has demonstrated the anticancer effects of these compounds in various cancer models. researchgate.net

Blood-Brain Barrier Permeability Studies: The effectiveness of drugs targeting brain tumors is often limited by their ability to cross the blood-brain barrier (BBB). Consequently, another research trajectory involves studying the permeability of ODPC analogues across the BBB. nih.gov Studies using advanced in vitro models of the human BBB have shown that these compounds have relatively low permeability across an intact barrier, which may contribute to the high tumor-to-background imaging ratios seen in clinical trials for brain cancers where the BBB is disrupted. nih.gov

Fundamental Mechanistic Studies: this compound and its analogues serve as tools to investigate fundamental biological processes. They are used to explore the role of lipid rafts in cellular signaling and drug uptake. mdpi.com Furthermore, research has shown that alkylphosphocholines can induce autophagy (a cellular self-degradation process) by inhibiting key signaling pathways like the PI3K/Akt/mTOR cascade, opening another avenue for cancer research. frontiersin.org

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNJXSZNWZUYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984437 | |

| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65956-63-0 | |

| Record name | N-Octadecylphosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecylphosphocholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Octadecylphosphocholine

Classical Synthetic Routes for Octadecylphosphocholine

The traditional synthesis of this compound and related alkylphosphocholines is a multi-step process rooted in fundamental organic chemistry reactions. The core of this process involves the sequential formation of the phosphodiester bond and the creation of the quaternary ammonium (B1175870) head group.

Phosphorylation and Quaternization Reactions

The classical synthetic pathway to this compound hinges on two pivotal reaction types: phosphorylation and quaternization. The synthesis generally begins with the long-chain alcohol, octadecanol, which serves as the lipid backbone.

The first key step is phosphorylation , where the hydroxyl group of octadecanol is reacted with a phosphorylating agent to create a phosphodiester intermediate. This reaction establishes the phosphate (B84403) linkage that is characteristic of phospholipids (B1166683).

Following phosphorylation, the second critical step is quaternization . In this reaction, a tertiary amine, typically a precursor to the choline (B1196258) headgroup like N,N-dimethylethanolamine, is reacted to form the final quaternary ammonium salt. nih.govresearchgate.net A common synthetic strategy involves the phosphorylation of the long-chain alcohol with a reagent like phosphorus oxychloride, followed by a reaction with the choline precursor to complete the head group. nih.govresearchgate.net Some methods may perform these steps in a different order, for instance by first quaternizing an amino-alcohol and then using this pre-formed head group to react with the phosphorylated lipid chain. nih.govresearchgate.net

Reagents and Reaction Conditions for Primary Synthesis

The primary synthesis of alkylphosphocholines like this compound employs specific reagents to achieve the desired transformations. The phosphorylation of the starting alcohol (e.g., octadecanol or hexadecanol) is commonly achieved using phosphorus oxychloride (POCl₃). nih.govresearchgate.net This is followed by hydrolysis and subsequent coupling with the choline moiety. An alternative approach involves reacting the alcohol with 2-chloro-1,3,2-dioxaphospholane-2-oxide and then with trimethylamine (B31210) to form the final product. researchgate.net

The quaternization step can be performed, for example, by reacting N,N-dimethylaminoethanol with an alkylating agent like benzyl (B1604629) bromide to afford a quaternary ammonium salt, which is then used in the phosphorylation reaction. nih.gov The choice of solvents and reaction temperatures is critical for optimizing yield and purity.

| Reaction Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |

| Phosphorylation | Octadecanol | Phosphorus oxychloride (POCl₃) | Octadecyl dichloridophosphate |

| Head Group Attachment | Octadecyl dichloridophosphate, Choline precursor | Pyridine (as base/solvent) | This compound |

| Alternative Quaternization First | N,N-dimethylaminoethanol | Benzyl bromide | Quaternized Choline Moiety |

| Alternative Final Step | Quaternized Choline Moiety, Phosphorylated Alkyl Chain | Coupling agents | This compound Analog |

Novel and Green Chemistry Approaches in this compound Synthesis

While classical methods are well-established, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve reaction efficiency. For phospholipid synthesis, these include enzymatic methods, microwave-assisted reactions, and click chemistry.

Enzymatic Synthesis : The use of enzymes, such as phospholipases, offers a highly specific and environmentally benign route to phospholipid synthesis. mdpi.com These biocatalysts can perform esterification reactions in solvent-free systems, which significantly reduces environmental impact. mdpi.com For example, immobilized phospholipases have been used for the direct esterification of glycerophosphocholine (GPC) with fatty acids to produce structured phospholipids. mdpi.com While specific application to this compound is not detailed, this technology represents a promising green alternative to traditional chemical synthesis for producing phospholipid analogs. researchgate.netrug.nlnih.gov

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products in shorter times compared to conventional heating. researchgate.netnih.gov This technique has been applied to the synthesis of various pharmaceutical compounds and their precursors. researchgate.net Reports on BODIPY-labeled alkylphosphocholine analogs mention the use of microwave-assisted synthesis, highlighting its potential applicability for creating novel this compound derivatives more efficiently. csic.es

Click Chemistry : Thiol-yne click chemistry has been utilized to rapidly generate phospholipid analogs. nih.gov This method involves the photoreaction of alkynyl hydrophilic head groups with thiol-modified lipid tails to create dithioether-linked phospholipids. nih.gov This modular approach allows for the easy assembly of diverse lipid structures and represents a novel synthetic strategy that could be adapted for this compound analogs.

Derivatization Strategies and Analog Synthesis

To explore structure-activity relationships and develop new applications, the basic structure of this compound is frequently modified. These derivatization strategies focus on altering either the hydrophobic alkyl chain or the polar phosphocholine (B91661) head group. nih.govcsic.esresearchgate.net

Alkyl Chain Length and Saturation Modifications

The 18-carbon alkyl chain of this compound is a primary target for modification. Research has shown that the length of this hydrophobic tail is a critical determinant of biological activity.

Chain Length Variation : A variety of analogs with different alkyl chain lengths, including C12 (dodecyl), C14 (tetradecyl), C16 (hexadecyl), and up to C22, have been synthesized and studied. csic.esresearchgate.net Studies have indicated that a hydrophobic chain of 16 to 18 carbons is often optimal for certain biological activities, such as antifungal effects. nih.gov Increasing the chain length to 18 carbons has been shown to increase plasma half-life compared to C15 analogs. researchgate.net

Introduction of Unsaturation and Functional Groups : Beyond simple length variation, modifications include introducing unsaturation (double or triple bonds) or incorporating functional groups within the alkyl chain. csic.esnih.gov For instance, analogs with cis or trans double bonds have been created. csic.es Other complex modifications include the insertion of cycloalkylidene or aromatic rings into the alkyl group. csic.es To create probes for research, fluorescent groups like phenylpolyenes or BODIPY, or paramagnetic nitroxide groups have been attached to the alkyl chain. researchgate.netcsic.es

| Modification Type | Example(s) | Rationale / Finding | Reference(s) |

| Chain Length Variation | C12, C14, C16, C22 | To optimize biological activity and pharmacokinetics. C16-C18 often preferred for antifungal activity. | nih.govcsic.esresearchgate.net |

| Unsaturation | cis or trans double bonds | To study the effect of chain rigidity and conformation on activity. | csic.es |

| Ring Incorporation | Cycloalkylidene or aromatic rings | To enhance biological activity. | csic.es |

| Functional Group Addition | Fluorescent probes (BODIPY), Phenyl groups, Thiol groups | To create tools for biological studies (e.g., imaging, affinity chromatography). | researchgate.netcsic.esnih.gov |

| Heteroatom Insertion | Oxygen or carbonyl groups | To create modularly assembled analogs with varied properties. | nih.gov |

Head Group Modifications (e.g., Choline Moiety, Quaternary Nitrogen)

The polar head group is essential for the amphipathic nature of this compound and plays a crucial role in its interactions with biological membranes. Modifications in this region can dramatically alter the compound's properties and biological effects.

Choline Moiety Alterations : The choline part of the molecule has been extensively modified. This includes replacing the N-methyl groups with larger substituents, such as benzyl, nitrobenzyl, or methoxybenzyl groups. nih.gov In some analogs, the entire N,N,N-trimethylammonium group is replaced with heterocyclic structures like N-methylpyrrolidinium or N-methylpiperidinium. csic.es

Quaternary Nitrogen and Phosphate Group Modifications : The positively charged quaternary nitrogen is a key feature. Studies on analogs where this charge is removed have shown a significant loss of tumor avidity, highlighting its importance for specific biological targeting. mdpi.com Analogs have been synthesized where the choline head group is replaced entirely with ethanolamine, resulting in a phosphoethanolamine lipid, or with non-polar moieties like 3,3-dimethyl-1-butanol (B44104). mdpi.com These studies reveal that both the phosphocholine group and the presence of a positively charged nitrogen are critical for certain activities. csic.esmdpi.com

| Modification Type | Example(s) | Rationale / Finding | Reference(s) |

| N-Alkyl Substitution | N-benzyl-N,N-dimethyl, N-(4-nitrobenzyl)-N,N-dimethyl | To investigate the steric and electronic requirements for activity. | nih.gov |

| Heterocyclic Amines | N-methylpyrrolidinium, N-methylpiperidinium, N-methylmorpholinium | To alter the charge distribution and steric bulk of the head group. | csic.es |

| Head Group Replacement | Phosphoethanolamine, Phospho-ethyl ester | To study the importance of the choline moiety itself. Phosphoethanolamine analogs showed reduced tumor accumulation. | csic.esmdpi.com |

| Quaternary Nitrogen Removal | Replacement of trimethylammonio group with hydrogen or a tertiary butyl group | Resulted in loss of tumor uptake, indicating the positive charge is critical for this function. | mdpi.com |

Introduction of Functional Moieties (e.g., Halogenation for Radiolabeling, Fluorescent Tags)

The functionalization of this compound by introducing specific chemical groups is a key strategy for creating derivatives with tailored properties, particularly for diagnostic and research applications. This involves attaching moieties that can be easily detected, such as radioisotopes or fluorescent molecules.

Halogenation for Radiolabeling:

A significant modification of this compound analogs involves halogenation, primarily for use in nuclear medicine as radiotracers. The introduction of a radioisotope of iodine, for instance, allows the molecule to be tracked in vivo using imaging techniques like Positron Emission Tomography (PET).

A prominent example is the synthesis of 18-(p-iodophenyl)this compound, an analog where an iodophenyl group is attached to the terminus of the octadecyl chain. researchgate.net The synthesis involves the iodination of its precursor, 18-phenylthis compound. This reaction is carefully controlled using iodine and a suitable oxidizing agent to ensure the selective addition of iodine to the phenyl ring. When labeled with a radioisotope such as Iodine-124, this compound can be used for PET imaging to visualize tumors, as it selectively accumulates in cancer cells compared to normal tissues. researchgate.net The rationale behind this selectivity is linked to the higher concentration of lipid rafts in the plasma membranes of tumor cells, which facilitates the uptake of these phospholipid ether analogs. researchgate.net

Structure-activity relationship studies have shown that for these types of analogs, the alkyl chain length is crucial, requiring more than 11 methylene (B1212753) groups for tumor avidity. researchgate.net However, the specific position of the iodine atom on the phenyl ring does not appear to be critical for its tumor-targeting ability. researchgate.net

Fluorescent Tags:

Fluorescent labeling is another powerful technique for tracking molecules in biological systems. While specific examples of directly tagging this compound are less commonly detailed in foundational literature, the principles of fluorescent labeling of small molecules are well-established and applicable. researchgate.netvichemchemie.com This process involves covalently attaching a fluorescent dye (fluorophore) to the molecule of interest. researchgate.net

The strategy would involve:

Identifying a suitable attachment point: For this compound, modification would likely target the phosphocholine head group or a functionalized alkyl chain that does not disrupt its fundamental biological interactions.

Choosing a fluorophore: A variety of fluorescent dyes are available, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives, each with distinct excitation and emission spectra. ruixibiotech.com

Chemical Synthesis: A synthetic route would be designed to link the fluorophore to the this compound backbone, potentially requiring a linker arm to minimize steric hindrance and preserve the biological activity of the parent molecule. researchgate.net

The resulting fluorescently-tagged this compound could be used in fluorescence microscopy and other cell biology assays to visualize its uptake, intracellular localization, and interaction with cellular components in real-time. It is important to note that the addition of a bulky fluorescent tag can potentially alter the molecule's behavior and condensation properties. biorxiv.org

Enzymatic Synthesis Approaches (e.g., using Phospholipase D)

Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods for modifying phospholipids. Phospholipase D (PLD) is a particularly useful enzyme in this context due to its ability to catalyze transphosphatidylation reactions. nih.govresearchgate.net

PLD operates through a two-step "ping-pong" mechanism. First, the enzyme cleaves the phosphodiester bond of a substrate like phosphatidylcholine, releasing choline and forming a covalent phosphatidyl-enzyme intermediate. researchgate.netsigmaaldrich.com In the second step, this intermediate is attacked by a nucleophile. If the nucleophile is water, the reaction results in hydrolysis, producing phosphatidic acid. However, if a primary alcohol is present, PLD catalyzes a transphosphatidylation (or transesterification) reaction, transferring the phosphatidyl group to the alcohol and creating a new phospholipid. researchgate.netsigmaaldrich.com

This catalytic activity has been successfully applied to this compound. Research has shown that a specific isoenzyme, PLD-B from poppy seedlings (Papaver somniferum), can utilize this compound as a substrate. scispace.com This enzyme catalyzes the exchange of the choline head group for other alcohols, effectively converting this compound into novel derivatives like octadecylphosphoglycerol or octadecylphosphoethanolamine. scispace.com This demonstrates the potential of PLD to generate a variety of this compound analogs with different polar head groups, which could possess unique biological activities.

| Enzyme | Substrate | Reaction Type | Products |

| Phospholipase D (PLD) | This compound | Transphosphatidylation / Transesterification | Octadecylphosphoglycerol, Octadecylphosphoethanolamine scispace.com |

Stereochemical Considerations in this compound Analog Synthesis

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds. While this compound itself is an achiral molecule, the synthesis of its analogs often involves the creation of one or more stereogenic centers. The spatial arrangement of atoms in these chiral analogs can significantly influence their interaction with biological targets like enzymes and receptors.

For example, to enhance interactions with lipid-metabolizing enzymes, analogs of alkylphosphocholines (APCs) have been synthesized with additional functional groups, such as hydroxyl or acetic ester groups. iiarjournals.org The introduction of these groups can create a chiral center, leading to the formation of different stereoisomers (enantiomers), typically designated as R (natural) and S (unnatural) configurations. iiarjournals.org

Studies comparing the R- and S-configured versions of these new APCs have been conducted to evaluate their biological efficacy. iiarjournals.org For instance, the influence of these stereoisomers on phospholipid metabolism, specifically the acylation of lysophosphatidylcholine (B164491) (lyso-PC) to phosphatidylcholine (PC), has been investigated in cancer cell lines. iiarjournals.org Such studies are crucial for establishing a structure-activity relationship, where the specific three-dimensional structure of a molecule is correlated with its biological function. The differential activity between enantiomers underscores the importance of controlling stereochemistry during synthesis to produce the most effective and selective therapeutic agents. scribd.com

Interestingly, for some related phospholipid ether (PLE) analogs derived from glycerol (B35011), it was found that the stereochemistry at the sn-2 position of the glycerol backbone did not significantly impact tumor uptake and retention. researchgate.net This highlights that the importance of stereochemistry can be highly dependent on the specific molecular scaffold and its biological target.

Molecular and Cellular Mechanisms of Action of Octadecylphosphocholine

Interactions with Biological Membranes and Lipid Homeostasis

The interaction of octadecylphosphocholine with biological membranes is a critical aspect of its mechanism of action, leading to alterations in lipid homeostasis and membrane-dependent cellular processes.

Selective Uptake and Retention in Specific Cellular Subpopulations (e.g., Cancer Cells)

A hallmark of this compound and its analogs is their selective accumulation and prolonged retention within cancer cells compared to normal cells. wisc.edumdpi.com This selectivity is a key factor in its potential as a targeted anti-cancer agent.

Cancer Cell vs. Normal Cell Uptake: Studies using fluorescently labeled analogs of this compound, such as CLR1501, have demonstrated a 5- to 9-fold preferential uptake in various cancer cell lines (e.g., prostate carcinoma, clear cell renal carcinoma, colorectal carcinoma, ovarian adenocarcinoma, triple-negative breast adenocarcinoma, uterine sarcoma, glioma, and pancreatic carcinoma) compared to normal fibroblasts. wisc.edu This selective uptake has been confirmed in co-culture systems of human prostate carcinoma cells and normal human skin fibroblasts. wisc.edu

Role of Lipid Rafts: The selective uptake is attributed to the interaction of these alkylphosphocholine analogs with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids and are more abundant on the surface of cancer cells. mdpi.comresearchgate.net Pre-treatment of cancer cells with filipin (B1216100) III, a compound that disrupts lipid rafts by sequestering cholesterol, resulted in a significant decrease (nearly 40%) in the uptake of an this compound analog, supporting the role of lipid rafts as entry portals. researchgate.net

Prolonged Retention: Once taken up by cancer cells, this compound and its derivatives exhibit prolonged retention. wisc.edumdpi.com This retention is observed in both primary and metastatic tumors and appears to be independent of the anatomical location of the tumor. mdpi.com The entrapment of these phospholipid ether analogs within the tumor cell membrane is the prevailing hypothesis for this sustained localization. google.com

Cancer Stem Cell Targeting: Evidence suggests that these compounds also target cancer stem cells, which are often resistant to conventional therapies and are implicated in cancer recurrence. wisc.edu This broad-spectrum targeting of both cancer cells and cancer stem-like cells represents a significant therapeutic advantage. wisc.edu

Table 1: Selective Uptake of this compound Analogs in Cancer Cells

| Cell Type | Compound | Observation | Reference |

| Various Cancer Cell Lines | CLR1501 (fluorescent analog) | 5- to 9-fold preferential uptake compared to normal fibroblasts. | wisc.edu |

| Human Prostate Carcinoma (PC-3) | CLR1501 (fluorescent analog) | Selective uptake observed in co-culture with normal fibroblasts. | wisc.edu |

| Human NSCLC Cells | 125I-CLR1404 | Fourfold higher uptake compared to normal skin fibroblasts. | researchgate.net |

| PC-3 Cells | 125I-CLR1404 | Uptake reduced by nearly 40% after pre-treatment with filipin III. | researchgate.net |

Modulation of Lipid Raft Integrity and Function

Lipid rafts are crucial for various cellular processes, including signal transduction, and their modulation by this compound is a key mechanism of its action. wisc.eduwustl.edu

Targeting Lipid Rafts: As mentioned, the selective accumulation of this compound in cancer cells is largely due to its interaction with the abundant lipid rafts on their membranes. mdpi.com These specialized domains act as platforms that concentrate signaling molecules. wustl.edu

Disruption of Lipid Raft Function: By inserting into these microdomains, alkylphospholipids like this compound can disrupt their integrity and function. wisc.edu This disruption interferes with the spatial organization of signaling pathways that are critical for cell proliferation and survival, ultimately contributing to the anti-cancer effects of the compound. wisc.edu The disruption of lipid rafts has been shown to affect the signaling capacity of receptors localized within them, such as the EGF receptor. wustl.edu

Alteration of Membrane Fluidity and Permeability

This compound and other alkylphosphocholines can significantly alter the physical properties of cellular membranes.

Increased Membrane Fluidity: Cancer cell membranes are generally more fluid than those of normal cells due to a higher proportion of unsaturated lipids. nih.gov The incorporation of alkylphosphocholines can further influence this fluidity. Studies on model membranes have shown that these compounds interact differently with membranes mimicking healthy versus tumor cells. nih.govresearchgate.net

Thermodynamic Favorability for Tumor Membranes: Research using Langmuir monolayers as model cell membranes has demonstrated that the incorporation of alkylphosphocholines is thermodynamically more favorable for membranes mimicking tumor cells (composed of cholesterol and unsaturated phospholipids (B1166683) like POPC) compared to those mimicking healthy cells (composed of cholesterol and saturated phospholipids like DPPC). nih.govresearchgate.net This suggests that the composition of healthy cell membranes may act as a natural barrier, preventing the incorporation of these compounds. nih.govresearchgate.net

Enhanced Membrane Permeability: The interaction of similar amphiphilic molecules with lipid bilayers has been shown to enhance membrane permeability. acs.org This alteration in permeability can disrupt cellular homeostasis and contribute to cytotoxicity.

Interference with Phospholipid Metabolism (e.g., Phosphatidylcholine Biosynthesis)

This compound exerts significant effects on the metabolism of phospholipids, particularly phosphatidylcholine (PC), a major component of cellular membranes. nih.govnih.gov

Inhibition of Phosphatidylcholine Synthesis: Alkylphosphocholines, including this compound, have been shown to inhibit the biosynthesis of phosphatidylcholine. nih.govnih.govscispace.com This inhibition is dependent on the length of the alkyl side chain, with this compound showing strong inhibitory properties. nih.gov

Mechanism of Inhibition: The inhibition of PC biosynthesis by these analogs is primarily due to their effect on the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which is the rate-limiting enzyme in the PC biosynthesis pathway. nih.gov However, in rat sympathetic neurons, this compound was found to decrease choline (B1196258) uptake and inhibit PC synthesis without directly affecting CCT activity, suggesting alternative or cell-type-specific mechanisms. nih.govscispace.com

Impact on Acylation Pathways: Some studies indicate that certain alkylphosphocholine analogs can inhibit the acylation of lysophosphatidylcholine (B164491) (lyso-PC) to PC, a pathway that is particularly active in proliferating cancer cells. iiarjournals.org

Table 2: Effect of Alkylphosphocholine Chain Length on Phosphatidylcholine Biosynthesis Inhibition

| Alkylphosphocholine | Inhibitory Potency | Reference |

| Dodecylphosphocholine (B1670865) | < | nih.gov |

| Tetradecylphosphocholine (B1204420) | < | nih.gov |

| Hexadecylphosphocholine | < | nih.gov |

| Heptadecylphosphocholine | < | nih.gov |

| This compound | > | nih.gov |

| Eicosadecylphosphocholine | nih.gov |

Effects on Intracellular Signaling Pathways

Beyond its direct effects on membranes, this compound modulates critical intracellular signaling pathways that govern cell survival and proliferation.

Modulation of Kinase Activities (e.g., Protein Kinase C, PI3K/Akt Pathway, MAPK)

This compound and its analogs have been shown to interfere with several key kinase signaling cascades.

Protein Kinase C (PKC): Protein Kinase C is a family of enzymes involved in controlling the function of other proteins through phosphorylation and plays a crucial role in various signal transduction cascades. wikipedia.org While some alkylphosphocholines are known to interact with PKC signaling, studies on rat sympathetic neurons suggest that the inhibitory effect of this compound on axon growth is likely not mediated by a decrease in PKC activity. nih.govscispace.com

PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival and proliferation and is frequently overactive in cancer. nih.gov Treatment of neuroblastoma cells with an analog of this compound, CLR1404, was associated with the inhibition of Akt, leading to apoptosis and cell death. nih.gov The inhibition of choline kinase, which can be influenced by alkylphosphocholines, has been shown to decrease signaling through both the PI3K/Akt and MAPK pathways. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. As with the PI3K/Akt pathway, inhibition of upstream components of phospholipid metabolism by compounds like this compound can lead to a downstream reduction in MAPK signaling. nih.gov The disruption of lipid rafts by cholesterol depletion has been shown to lead to the activation of MAP kinase, indicating the complex interplay between membrane structure and signaling pathways. wustl.edu

Table 3: Summary of this compound's Effects on Signaling Pathways

| Signaling Pathway | Effect of this compound/Analogs | Research Finding | Reference |

| Protein Kinase C (PKC) | Likely not a primary target for inhibition of axon growth. | Inhibitory effect on axon growth persists even when PKC is downregulated. | nih.govscispace.com |

| PI3K/Akt | Inhibition | Treatment with CLR1404 is associated with Akt inhibition in neuroblastoma cells. | nih.gov |

| MAPK | Indirect Inhibition | Inhibition of choline kinase can lead to decreased MAPK signaling. | nih.gov |

Disruption of Lipid Transduction Pathways

This compound, an alkylphosphocholine analog, exerts significant influence on cellular signaling by disrupting lipid-based transduction pathways. A primary mechanism involves its interaction with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. kenyon.edugbiosciences.com These rafts function as platforms for various signaling proteins, including receptors, kinases, and G-proteins. gbiosciences.comaboutscience.eu By inserting into the plasma membrane, this compound can alter the organization and integrity of these lipid rafts, thereby affecting the localization and activity of raft-associated signaling molecules. aboutscience.eu This disruption can lead to the modulation of critical cellular processes such as cell growth, differentiation, and apoptosis. kenyon.edunih.gov

Impact on Endoplasmic Reticulum Transport of Cholesterol

The endoplasmic reticulum (ER) is a central organelle in the regulation of cellular cholesterol homeostasis, sensing cholesterol levels and initiating adaptive responses. d-nb.info this compound can impact the transport of cholesterol to and from the ER, a process critical for maintaining cellular cholesterol balance. The ER contains proteins that sense sterol levels and control the transcriptional regulation of cholesterol uptake and synthesis. d-nb.info

Disruption of cholesterol transport to the ER can have significant consequences. For example, the movement of excess plasma membrane cholesterol to the ER is a key step for its esterification and storage, a process that can be influenced by compounds affecting membrane dynamics. nih.gov ER stress, which can be induced by lipid imbalances, has been shown to inhibit the expression of key cholesterol transporters like ABCA1 and ABCG1. d-nb.infomdpi.com This inhibition can reduce cholesterol efflux from cells. mdpi.com The StAR-related lipid transfer domain-3 (STARD3) protein, which facilitates cholesterol transport from the ER to endosomes, is another critical component of this network. embopress.org By altering the lipid environment of cellular membranes, this compound can interfere with the function of such transport proteins and the integrity of membrane contact sites between the ER and other organelles, thereby impacting the intricate trafficking of cholesterol within the cell. embopress.orgembopress.org

Induction of Programmed Cell Death and Cell Cycle Regulation in Cellular Models

Apoptosis Induction Pathways (e.g., Caspase Activation)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cellular models. A key mechanism underlying this effect is the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The process is often initiated through the extrinsic pathway, involving death receptors on the cell surface, or the intrinsic pathway, which is mitochondria-dependent. nih.gov

Research indicates that this compound can trigger caspase-dependent apoptosis. unav.edu The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical upstream event. nih.gov Caspase-8 activation is typically associated with the death receptor pathway, while caspase-9 is activated within the apoptosome, a complex formed following the release of cytochrome c from mitochondria. nih.govplos.org Once activated, these initiator caspases cleave and activate effector caspases, like caspase-3, which then dismantle the cell by cleaving numerous cellular substrates. nih.govplos.org The apoptotic effects of some ether lipids are linked to their accumulation in mitochondria, leading to mitochondrial damage and the subsequent release of pro-apoptotic factors. researchgate.net In some systems, caspase-8 can amplify the apoptotic signal by cleaving cytosolic substrates that promote cytochrome c release from mitochondria, thereby linking the extrinsic and intrinsic pathways. nih.gov

| Apoptosis Pathway Component | Role in this compound-Induced Apoptosis |

| Initiator Caspases (e.g., Caspase-8, Caspase-9) | Activated early in the apoptotic cascade to initiate the cell death program. nih.gov |

| Effector Caspases (e.g., Caspase-3) | Activated by initiator caspases to execute apoptosis by cleaving cellular proteins. plos.org |

| Mitochondria | Can be targeted by ether lipids, leading to the release of cytochrome c and subsequent caspase activation. researchgate.net |

| Death Receptors | May be involved in initiating the extrinsic apoptotic pathway upon stimulation. nih.govmdpi.com |

Cell Cycle Arrest Mechanisms in in vitro Systems

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing the proliferation of cells. This arrest typically occurs at specific checkpoints in the cell cycle, such as the G1/S or G2/M transitions. nih.govmdpi.com The mechanisms underlying this arrest often involve the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the progression of the cell cycle. mdpi.com

Studies on compounds with similar anti-proliferative effects show that cell cycle arrest is frequently mediated by tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. nih.gov Activation of p53, for instance, can lead to the upregulation of p21, a potent CDK inhibitor that can halt the cell cycle in G1. nih.govnih.gov Similarly, arrest at the G2/M checkpoint can be triggered by the downregulation of proteins like cyclin B1. mdpi.com Some natural compounds have been shown to cause both G1/S and G2/M arrest by affecting the expression of proteins like E2F1 and GADD45α. frontiersin.org By interfering with these regulatory networks, this compound can effectively block cell division in vitro. googleapis.com

Interaction with Specific Cellular Targets (e.g., Proteins, Enzymes, Lipids)

The biological activities of this compound stem from its interactions with a variety of specific cellular targets, including proteins, enzymes, and lipids. As a lipid analog, its primary interactions are with cellular membranes and the components within them.

Lipids: this compound directly interacts with the lipids of cellular membranes, particularly the plasma membrane. It can intercalate into the lipid bilayer, altering its physical properties such as fluidity and organization. aboutscience.eu This is particularly relevant to its effects on lipid rafts, which are microdomains enriched in specific lipids like cholesterol and sphingomyelin (B164518). kenyon.edunih.gov By disrupting the packing of these lipids, it can modulate the function of raft-associated proteins. aboutscience.eu

Proteins and Enzymes: The compound's influence extends to various proteins and enzymes, often as a consequence of its membrane-altering effects. Many signaling proteins, such as protein kinase C (PKC) and Src family kinases, are recruited to membranes to become active. gbiosciences.comthemedicalbiochemistrypage.org By changing the membrane environment, this compound can affect the activity of these enzymes. themedicalbiochemistrypage.org Furthermore, some proteins have specific lipid-binding domains, and the presence of this compound could interfere with these interactions. nih.gov For example, proteins with PH domains or SH3 domains can be involved in protein-lipid interactions that are crucial for signal transduction. nih.gov The activity of membrane-bound enzymes involved in lipid metabolism can also be directly or indirectly affected. nih.gov

| Target Class | Specific Examples | Mode of Interaction |

| Lipids | Cholesterol, Sphingomyelin | Intercalation into membranes, disruption of lipid raft organization. kenyon.eduaboutscience.eu |

| Proteins | Protein Kinase C (PKC), Src Family Kinases, G-proteins | Modulation of activity through alteration of membrane microenvironment. gbiosciences.comthemedicalbiochemistrypage.org |

| Enzymes | Phospholipases, Sphingomyelinase | Indirect modulation of activity by altering substrate availability or membrane structure. themedicalbiochemistrypage.orgresearchgate.net |

Biological Activities in Pre Clinical and Experimental Models

Antiproliferative Effects in Cancer Cell Lines and Organoids

Octadecylphosphocholine (OcPC) has demonstrated significant antiproliferative effects across a spectrum of cancer cell lines and in more complex organoid models. This synthetic alkylphosphocholine (APC) compound is part of a class of antitumor lipids that primarily target cellular membranes rather than the cell nucleus, distinguishing them from traditional chemotherapeutic agents. scispace.com

In vitro Efficacy Across Diverse Cancer Histologies

The in vitro efficacy of OcPC and its analogs has been observed in a wide array of cancer types. For instance, a fluorescently labeled analog of 18-(p-iodophenyl)this compound, CLR1501, exhibited 5- to 9-fold preferential uptake in seven different cancer cell lines, including renal, colorectal, glioma, ovarian, pancreatic, melanoma, and prostate cancer, when compared to normal human skin fibroblasts. wisc.edu This suggests a broad-spectrum activity against various cancer histologies.

Studies have shown that OcPC and related compounds exert their antiproliferative effects through mechanisms that may involve interaction with lipid rafts, which are more abundant in cancer cells compared to normal cells. wisc.edunih.gov The antiproliferative activity of ether lipid prodrugs of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), such as octadecyloxyethyl (ODE)-PMEG, has been demonstrated in human cervical cancer cell lines like CaSki, Me-180, and HeLa. nih.gov In these cell lines, ODE-PMEG showed potent antiproliferative activity, with IC50 values indicating high efficacy. nih.gov For example, in HeLa cells, the IC50 value of ODE-PMEG was 0.035 nM. nih.gov

The table below summarizes the in vitro antiproliferative activity of an OcPC analog in various cancer cell lines.

| Cell Line | Cancer Type | Antiproliferative Effect |

| Renal Cancer Cells | Renal | Preferential uptake compared to normal cells wisc.edu |

| Colorectal Cancer Cells | Colorectal | Preferential uptake compared to normal cells wisc.edu |

| Glioma Cells | Brain | Preferential uptake compared to normal cells wisc.edu |

| Ovarian Cancer Cells | Ovarian | Preferential uptake compared to normal cells wisc.edu |

| Pancreatic Cancer Cells | Pancreatic | Preferential uptake compared to normal cells wisc.edu |

| Melanoma Cells | Skin | Preferential uptake compared to normal cells wisc.edu |

| Prostate Cancer Cells | Prostate | Preferential uptake compared to normal cells wisc.edu |

| Me-180 | Cervical | High antiproliferative activity nih.gov |

| HeLa | Cervical | High antiproliferative activity nih.gov |

| CaSki | Cervical | High antiproliferative activity nih.gov |

Activity in Cancer Stem Cell Models

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. nih.govstem-art.comfrontiersin.org this compound analogs have shown activity against these critical cell populations.

Research has demonstrated that the uptake of an OcPC analog, CLR1404, was significantly higher in CD133+ glioblastoma stem cells (GSCs) compared to their CD133- non-GSC counterparts in the majority of tested sphere-cultured lines. wisc.edu This preferential uptake is hypothesized to be linked to the interaction of these compounds with cholesterol-rich lipid raft microdomains, where CD133 is localized. wisc.edu The ability of these analogs to target and accumulate in CSCs is a crucial aspect of their potential therapeutic value. wisc.eduresearchgate.net Studies have shown that these compounds have prolonged and tumor-selective retention in 55 different in vivo rodent and human cancer and cancer stem cell models. researchgate.net

Combination Studies with Other Research Agents in in vitro Systems

The potential of OcPC to enhance the efficacy of other anticancer agents has been explored in vitro. Enhanced cytotoxic activity was observed against leukemic cells when ether lipids, including this compound, were combined with teniposide (B1684490) and paclitaxel. tandfonline.com The incorporation of these ether lipids into liposomes was found to reduce their hemolytic activity, suggesting a potential strategy to improve their therapeutic index. tandfonline.com

Further studies have investigated the combination of OcPC analogs with other therapeutic modalities. For example, the combination of an autophagy inhibitor with a research agent that induces substrate starvation led to a further decrease in the viability of sensitive cancer cells, suggesting a potential future combination strategy. nih.gov

Efficacy in in vivo Animal Models of Neoplasia

The antitumor effects of this compound and its derivatives have been validated in various in vivo animal models, demonstrating their potential to suppress tumor growth and improve survival.

Tumor Growth Suppression and Survival Benefit in Rodent Xenograft Models

In rodent xenograft models, where human cancer cells are implanted into immunocompromised mice, OcPC analogs have shown significant efficacy. A radioiodinated analog, 131I-CLR1404, demonstrated tumor growth suppression and extended survival in a wide range of human tumor xenograft models. wisc.eduresearchgate.net Pronounced antitumor efficacy, in terms of the degree and duration of growth suppression, was observed in models of renal, colorectal, ovarian, prostate, and triple-negative breast cancer. wisc.eduresearchgate.net In more radioresistant models, such as uterine sarcoma and glioma, multiple injections of 131I-CLR1404 were effective in preventing tumor growth and prolonging survival. wisc.eduresearchgate.net

Similarly, in preclinical mouse models of human head and neck cancer, radio-iodinated CLR1404 showed tumor-selective in vivo distribution. nih.gov The combination of SMPs (SN-38-incorporated polymeric microparticles) with temozolomide (B1682018) was found to reduce tumor growth and extend survival in mice with xenograft tumors from both TMZ-resistant and TMZ-sensitive human glioblastoma cell lines. mdpi.com

The table below presents a summary of the efficacy of an OcPC analog in different rodent xenograft models.

| Cancer Model | Treatment | Outcome |

| Renal Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |

| Colorectal Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |

| Ovarian Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |

| Prostate Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |

| Triple-Negative Breast Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |

| Uterine Sarcoma Xenograft | 131I-CLR1404 (multiple injections) | Prevented tumor growth, prolonged survival wisc.eduresearchgate.net |

| Glioma Xenograft | 131I-CLR1404 (multiple injections) | Prevented tumor growth, prolonged survival wisc.eduresearchgate.net |

| Head and Neck Cancer Xenograft | 124I-CLR1404 | Tumor-selective uptake nih.gov |

| Glioblastoma Xenograft (TMZ-resistant) | SMPs + Temozolomide | Reduced tumor growth, extended survival mdpi.com |

| Glioblastoma Xenograft (TMZ-sensitive) | SMPs + Temozolomide | Reduced tumor growth, extended survival mdpi.com |

Studies in Spontaneous Tumor Models

The efficacy of OcPC analogs has also been evaluated in spontaneous tumor models, which more closely mimic the natural development of cancer in an immunocompetent host. nih.gov Radioiodinated phospholipid ether analogs have demonstrated selective accumulation in a variety of human and animal tumors in both xenograft and spontaneous tumor rodent models. nih.gov PET/CT imaging using CLR1404 derivatives has shown cancer-selective uptake and retention in genetically engineered and spontaneous tumors, in addition to human tumor xenografts. wisc.edu This broad applicability across different tumor models underscores the potential of this class of compounds in oncology. wisc.edunih.gov

Antiparasitic Activity in Experimental Systems

This compound has demonstrated significant activity against a variety of parasites in laboratory settings, highlighting its potential as a broad-spectrum antiparasitic agent.

In vitro studies have established the potent effects of this compound and related alkylphosphocholines against several medically important protozoan parasites.

Leishmania spp.: Hexadecylphosphocholine (miltefosine), a closely related analogue, has shown significant in vitro activity against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis. bioline.org.brmdpi.com This has paved the way for its successful clinical use. While specific data for this compound is less abundant, the general class of alkylphosphocholines is recognized for its leishmanicidal properties. bioline.org.brnih.gov

Acanthamoeba spp.: this compound is one of several alkylphosphocholines that exhibit cytotoxic effects against pathogenic strains of Acanthamoeba. nih.gov These free-living amoebae can cause serious infections like Acanthamoeba keratitis and granulomatous amoebic encephalitis. nih.govmdpi.com Studies have shown that these compounds can induce cell death in Acanthamoeba trophozoites. nih.gov

Trypanosoma spp.: Research has demonstrated the in vitro trypanocidal efficacy of this compound against Trypanosoma brucei subspecies, the parasites responsible for African trypanosomiasis. nih.gov Its activity has been compared with other alkylphosphocholines and standard trypanocidal drugs. nih.gov Furthermore, the related compound hexadecylphosphocholine has shown significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Interactive Table: In vitro Antiparasitic Activity of Alkylphosphocholines

| Compound | Parasite | Key Findings | Reference |

|---|---|---|---|

| This compound | Acanthamoeba spp. | Showed amoebostatic effects and disrupted amoebae. | nih.gov |

| This compound | Trypanosoma brucei | Demonstrated in vitro trypanocidal efficacy. | nih.gov |

| Hexadecylphosphocholine | Leishmania donovani | Active against the parasite in both in vitro and in vivo studies. | bioline.org.br |

| Hexadecylphosphocholine | Trypanosoma cruzi | Highly susceptible in both extracellular and intracellular forms. |

The promising in vitro results for alkylphosphocholines have led to their evaluation in animal models of parasitic diseases.

Studies using murine models of Trypanosoma brucei infection have investigated the in vivo efficacy of this compound and other related compounds. nih.gov While some alkylphosphocholines showed moderate activity in increasing the life expectancy of infected mice, continuous daily administration appeared to be necessary. nih.gov Intermittent treatment failed to prolong survival time. nih.gov

In the context of leishmaniasis, oral administration of hexadecylphosphocholine in BALB/c mice with established Leishmania infantum infection resulted in significant suppression of amastigotes in the liver and spleen. nih.gov The inhibitory effect of the drug on parasite growth persisted for several weeks after treatment cessation. nih.gov These findings in murine models have been crucial for advancing the development of these compounds for human use. nih.govnih.gov

In vitro Activity against Protozoan Parasites (e.g., Leishmania spp., Acanthamoeba spp., Trypanosoma spp.)

Antifungal Activity in Experimental Models

Beyond its antiparasitic effects, this compound and its analogues have been explored for their potential against fungal pathogens.

Candida albicans is a major fungal pathogen in humans, and the emergence of antifungal resistance necessitates the search for new therapeutic agents. plos.orgnih.gov While direct studies on this compound's antifungal activity are limited, the broader class of alkylphosphocholines has been investigated. These compounds are known to interact with cell membranes, a mechanism that could potentially be exploited to inhibit fungal growth. researchgate.net

Immunomodulatory Effects in Cellular and Animal Models

This compound and related compounds can influence the host's immune response, which may contribute to their therapeutic effects.

Macrophages are key cells of the innate immune system that can be activated to kill pathogens and tumor cells. nih.govd-nb.info Alkylphosphocholines have been shown to modulate macrophage function. researchgate.netresearchgate.net

In vitro studies have demonstrated that alkylphosphocholines can influence macrophage activation, leading to tumor cytotoxicity. researchgate.net The method of delivery, whether in micellar or liposomal form, can impact this effect. researchgate.net Liposomal formulations of alkylphosphocholines were found to activate rat liver macrophages to become cytotoxic towards tumor cells. researchgate.net Furthermore, these liposomes stimulated a significant release of nitric oxide (NO) radicals from peritoneal macrophages, a key indicator of macrophage activation. researchgate.net

The immunomodulatory properties of these compounds are thought to contribute to their anti-leishmanial activity by promoting macrophage activation to eliminate intracellular parasites. researchgate.net Some evidence suggests that these effects may be mediated, in part, through the platelet-activating factor (PAF) receptor. researchgate.net The modulation of macrophage phenotype, potentially shifting them towards a pro-inflammatory M1 state, is an area of ongoing research. nih.govplos.org

Interactive Table: Immunomodulatory Effects of Alkylphosphocholines on Macrophages

| Compound/Formulation | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Alkylphosphocholines (micellar) | Mouse peritoneal and rat liver macrophages | Toxic to macrophages. | researchgate.net |

| Alkylphosphocholine-liposomes | Mouse peritoneal macrophages | Induced comparable cytotoxicity to free APC on MethA cells. | researchgate.net |

| Alkylphosphocholine-liposomes | Rat liver macrophages (Kupffer cells) | Activated moderate tumor cytotoxicity on C26 colon carcinoma cells. | researchgate.net |

| Hexadecylphosphocholine-liposomes | Peritoneal macrophages | Caused a much higher release of Tumor Necrosis Factor (TNF) compared to micellar form. | researchgate.net |

| Hexadecylphosphocholine | Macrophages | Promotes macrophage activation, contributing to the elimination of intracellular Leishmania. | researchgate.net |

Effects on Cytokine Production and Immune Cell Infiltration in Experimental Contexts

While direct studies on the impact of this compound on cytokine production and immune cell infiltration are limited, research on its close structural analog, hexadecylphosphocholine (miltefosine), offers significant insights into the potential immunomodulatory properties of alkylphosphocholines.

In experimental models, miltefosine (B1683995) has been shown to be an effective immunomodulator that can influence the activity of macrophages and the production of key signaling molecules. asm.orgresearchgate.net Studies have demonstrated that miltefosine treatment can lead to the activation of macrophages, promoting a pro-inflammatory phenotype. mdpi.com This activation is associated with an enhanced secretion of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), while concurrently decreasing the levels of anti-inflammatory cytokines. asm.orgoup.com One proposed mechanism for this effect is the ability of miltefosine to increase the activation of p38 mitogen-activated protein kinases (p38MAPK) in macrophages, a pathway required for the production of pro-inflammatory Th1 cytokines like IL-12. asm.org

Interestingly, the compound also exhibits specific inhibitory effects. Research has shown that miltefosine can potently inhibit the assembly of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), indicating a complex and selective interaction with inflammatory pathways. biorxiv.org This suggests that while promoting certain pro-inflammatory responses beneficial for pathogen clearance, it may also temper other specific inflammatory cascades. mdpi.combiorxiv.org

Table 1: Summary of Immunomodulatory Effects of Hexadecylphosphocholine (Miltefosine) in Experimental Models

| Experimental Model/System | Finding | Reference |

| Peritoneal Macrophages (BALB/c) | Increased IL-12 levels in a dose-dependent manner. | asm.org |

| Monocytes from VL Patients | Resulted in an 8-fold rise in IL-12 levels. | asm.org |

| Circulating Monocytes (PKDL Patients) | Induced a significant increase in circulating pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and a decrease in anti-inflammatory cytokines (IL-10, TGF-β). | researchgate.netoup.com |

| Mouse Bone Marrow-Derived Macrophages | Potently inhibited NLRP3 inflammasome assembly and the release of mature IL-1β. | biorxiv.org |

| Macrophages (General) | Enhances M1 macrophage phenotype to produce pro-inflammatory cytokines. | mdpi.com |

Neurobiological Effects in Experimental Systems

This compound has been utilized in experimental neurology research to probe the fundamental mechanisms of neuronal growth and membrane synthesis.

Impact on Axonal Elongation and Neuronal Phosphatidylcholine Synthesis in Cell Culture

In a key study using a compartmented culture model of rat sympathetic neurons, this compound was employed as an inhibitor to investigate the role of local lipid synthesis in nerve growth. mdpi.comoup.com The research revealed that this compound, along with other alkylphosphocholines, decreases the uptake of choline (B1196258) into neurons. oup.com This action subsequently inhibits the biosynthesis of phosphatidylcholine (PtdCho), which is the most abundant phospholipid in eukaryotic cell membranes and essential for membrane biogenesis. oup.comnih.gov

Crucially, the study demonstrated that when this compound was applied specifically to the distal axons, but not the cell bodies, it resulted in the inhibition of axonal elongation. asm.orgmdpi.comoup.com This finding provided strong evidence for the hypothesis that the local synthesis of phosphatidylcholine within the axon itself, independent of synthesis in the cell body, is a requirement for normal axonal growth. oup.com The inhibitory effect on axon growth was determined not to be mediated through a decrease in protein kinase C activity. mdpi.comoup.com Furthermore, the mechanism of phosphatidylcholine synthesis inhibition was found to be independent of any direct effect on the enzyme CTP:phosphocholine (B91661) cytidylyltransferase. oup.com

Table 2: Effects of this compound on Rat Sympathetic Neurons in Cell Culture

| Parameter | Experimental Condition | Observed Effect | Reference |

| Choline Uptake | Neurons exposed to this compound. | Decreased uptake of choline into neurons. | oup.com |

| Phosphatidylcholine (PtdCho) Synthesis | Neurons exposed to this compound. | Inhibition of PtdCho biosynthesis. | mdpi.comoup.com |

| Axonal Elongation | Distal axons exposed to this compound. | Inhibition of axonal elongation. | asm.orgmdpi.comoup.com |

Blood-Brain Barrier Permeability Studies in in vitro and in vivo Models

The ability of this compound and its analogs to cross the blood-brain barrier (BBB) has been investigated using advanced in vitro models. The BBB is a highly selective barrier that protects the central nervous system, and understanding a compound's ability to permeate it is crucial. karger.comdrugbank.com

In one study, the permeability of an this compound analog, 18-(p-iodophenyl)this compound (CLR1404), was assessed using an in vitro BBB model derived from human induced pluripotent stem cells (iPSCs). This model mimics key properties of the human BBB, including the presence of tight junctions and active efflux transporters.

The results showed that the this compound analog had an intermediate permeability across the BBB model. Its permeability was significantly lower than that of diazepam, a compound known for high BBB penetration, but was two- to four-fold higher than that of sucrose, a molecule used as a marker for low or impaired barrier permeability. The study suggested that the passage of these analogs across the BBB is not governed by simple diffusion alone but also involves complex active cellular processes mediated by efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).

Table 3: Blood-Brain Barrier Permeability of an this compound Analog in an In Vitro Human iPSC-Derived Model

| Compound | Type | Permeability Coefficient (Pₑ) (×10⁻⁵ cm/min) | Reference |

| CLR1404 | This compound Analog | 35 ± 5.7 | |

| Diazepam | High Permeability Control | 170 ± 29 | |

| Sucrose | Low Permeability Control | 13 ± 2.5 |

Biophysical and Biochemical Characterization of Octadecylphosphocholine Interactions

Membrane Interaction Studies using Model Systems

Model membrane systems, such as Langmuir monolayers and liposomes, are invaluable tools for characterizing the interactions of amphiphilic molecules like OcPC with cell membranes.

Langmuir monolayer studies provide detailed insights into the interactions of OcPC at the air-water interface, which serves as a model for the outer leaflet of a cell membrane. By measuring the surface pressure (π) as a function of the mean molecular area (A), π-A isotherms are generated, which reveal information about the packing and stability of the monolayer.

Studies have compared the interactions of OcPC with other alkylphosphocholines (APCs), such as hexadecylphosphocholine (HePC) and erucylphosphocholine (B233180) (ErPC). nih.gov Analysis of the π-A isotherms allows for the calculation of the excess Gibbs free energy of mixing (ΔGexc), a quantitative measure of the deviation from ideal mixing behavior. Negative values of ΔGexc indicate attractive interactions, while positive values suggest repulsive forces between the components of the mixed monolayer. nih.govresearchgate.net

In mixed monolayers with key membrane lipids, OcPC exhibits distinct interaction profiles. For instance, in mixtures with cholesterol, strong attractive interactions are observed. nih.govresearchgate.net Conversely, when mixed with phosphatidylcholines like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), OcPC generally shows repulsive interactions, as indicated by positive deviations from ideality in ΔGexc values. nih.gov

The following table summarizes key findings from Langmuir monolayer studies of OcPC mixed with various lipids.

| Mixed Monolayer Component | Interaction Type with OcPC | Evidence (ΔGexc) | Reference |

| Cholesterol | Strong Attractive | Negative Deviation | nih.govresearchgate.net |

| DPPC | Weak Repulsive | Positive Deviation | nih.gov |

| POPC | Weak Repulsive | Positive Deviation | nih.gov |

| Sphingomyelin (B164518) (SM) | Unfavorable/Repulsive | Positive Deviation | tandfonline.com |

| Ganglioside GM1 | Strong Attractive | Negative Deviation | tandfonline.com |

The specific interactions of OcPC with various membrane lipids have been systematically investigated to understand its behavior within a complex lipid environment.

Cholesterol: OcPC demonstrates strong attractive interactions with cholesterol in monolayer models. nih.govresearchgate.net It has been shown that OcPC, similar to HePC, can form surface complexes with cholesterol, often with a defined 1:1 stoichiometry. researchgate.net This strong interaction suggests that cholesterol may play a significant role in the transport and incorporation of OcPC into biological membranes. nih.gov

Phosphatidylcholines: In contrast to its interaction with cholesterol, OcPC exhibits weak and generally repulsive interactions with both saturated (DPPC) and unsaturated (POPC) phosphatidylcholines. nih.gov This suggests a tendency for phase separation between OcPC and these major membrane phospholipids (B1166683). nih.govresearchgate.net The extent of these interactions appears to be similar regardless of the degree of saturation of the phospholipid acyl chains. nih.gov

Sphingolipids: Studies on the interaction of OcPC with sphingolipids have revealed a strong affinity for ganglioside GM1, while interactions with sphingomyelin (SM) were found to be unfavorable. tandfonline.comnih.gov This suggests that gangliosides, which are often overexpressed in tumor cells, could be a potential molecular target for OcPC, attracting it to these cells. tandfonline.com

Gangliosides: The strong attractive interactions between OcPC and ganglioside GM1 are a notable finding. tandfonline.comnih.gov These interactions are thought to be a key factor in the selective accumulation of APCs in cancer cell membranes. tandfonline.com

Liposomes and vesicles are closed spherical structures composed of one or more lipid bilayers, serving as excellent models for cell membranes. While the structure of OcPC is similar to lysolecithins, it is possible to form liposomes under specific conditions, typically requiring the addition of cholesterol and a charged component. researchgate.net

The incorporation of OcPC into liposomes has been shown to modulate its biological activity. For example, the hemolytic activity of OcPC is significantly reduced when it is formulated into liposomes. nih.gov Liposomal formulations of ether lipids, including OcPC, have demonstrated enhanced cytotoxic activity against leukemic cells when combined with other chemotherapeutic agents. nih.gov

Liposome (B1194612) co-pelleting assays and flotation assays are common methods to study the binding of proteins and other molecules to lipid vesicles. researchgate.netdrugbank.com These assays can be used to assess the interaction of OcPC-containing liposomes with various biological components. For instance, studies have examined the uptake of phospholipid vesicles by cells, revealing that the charge of the liposome surface significantly influences this interaction. nih.gov

Interaction with Specific Membrane Lipids (e.g., Cholesterol, Phosphatidylcholines, Sphingolipids, Gangliosides)

Protein-Octadecylphosphocholine Interaction Analysis

The interaction of OcPC with proteins is a crucial aspect of its biological activity. One of the well-documented interactions is with phospholipase A2.

Physicochemical studies have demonstrated that porcine pancreatic phospholipase A2 interacts with micelles of OcPC to form a specific and stable complex. nih.gov This interaction has been characterized using techniques such as UV absorption difference spectroscopy, ultracentrifugation, and light scattering. nih.gov These studies have revealed that the lipid-protein complex consists of approximately 100 lipid molecules and 2 enzyme molecules. nih.gov The formation of this complex involves a significant structural change, as the number of lipid molecules in the free micelle (around 200) is halved upon binding to the phospholipase. nih.gov

The table below summarizes the stoichiometry of the OcPC-phospholipase A2 complex.

| Component | Number of Molecules in the Complex | Reference |

| Octadecylphosphocholine | ~100 | nih.gov |

| Porcine Pancreatic Phospholipase A2 | 2 | nih.gov |

Self-Assembly Properties and Supramolecular Structure Formation (e.g., Micelles, Liposomes)

As an amphiphilic molecule, OcPC possesses the ability to self-assemble in aqueous solutions to form supramolecular structures such as micelles and can be incorporated into liposomes. researchgate.netwikipedia.org This self-assembly is a spontaneous process driven by the minimization of unfavorable interactions between the hydrophobic alkyl chain and water. diva-portal.org

Above a certain concentration, known as the critical micelle concentration (CMC), OcPC monomers aggregate to form micelles. wikipedia.org The CMC is a key characteristic of a surfactant and can be determined by measuring changes in physical properties such as surface tension as a function of concentration. kruss-scientific.com For n-octadecylphosphocholine, the CMC has been reported to be approximately 1-2 µM. acs.org

The formation of micelles is significant as these structures can solubilize hydrophobic molecules and interact with proteins and membranes. frontiersin.org As mentioned previously, OcPC micelles are known to interact with phospholipase A2. nih.gov Furthermore, while OcPC can form its own micelles, it can also be incorporated into the lipid bilayer of liposomes, often in combination with other lipids like cholesterol, to form stable vesicular structures. researchgate.net The ability to form these various self-assembled structures is fundamental to the biological and pharmacological properties of OcPC.

Advanced Analytical and Characterization Methodologies in Octadecylphosphocholine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and quantification of octadecylphosphocholine from complex mixtures. encyclopedia.pub The choice of chromatographic method depends on the specific analytical goal, whether it is for purification, quantification, or analysis of related substances.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. encyclopedia.pubdrawellanalytical.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be employed for the analysis of its constituent parts after derivatization. For instance, the fatty acid chains can be analyzed as their more volatile methyl esters.

GC is particularly useful in the analysis of organophosphates, a class of compounds related to this compound. drawellanalytical.com The separation in GC is achieved using capillary columns coated with stationary phases like polyethylene (B3416737) glycol. drawellanalytical.com The choice of detector is critical, with flame ionization detectors (FID) and mass spectrometers (MS) being common choices. encyclopedia.pub GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. mdpi.comresearchgate.net

Gel Permeation Chromatography

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or molecular weight. rsc.org This technique is particularly useful for studying the aggregation behavior of phospholipids (B1166683), such as the formation of micelles or liposomes. rsc.orgnih.gov By passing a sample through a column packed with porous gel beads, larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time.

GPC has been used to study the interaction of compounds with phosphatidylcholine vesicles, where it was observed that the incorporation of certain molecules did not significantly affect the vesicle sizes. nih.gov In another application, GPC coupled with inductively coupled plasma high-resolution mass spectrometry (GPC-ICP-HRMS) was used to obtain a size distribution fingerprint of phosphorus-containing species in various samples. rsc.org This study revealed the presence of both low-molecular-weight species, like phospholipids, and high-molecular-weight species, suggesting the formation of micelles or liposomes. rsc.org

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound and for studying its interactions with other molecules. cwejournal.orgroutledge.com These methods provide information on the connectivity of atoms, the three-dimensional arrangement of the molecule, and changes in its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. cwejournal.orgorganicchemistrydata.org Both ¹H and ¹³C NMR are routinely used to characterize this compound.